molecular formula C16H20N2O B8743153 2-Methyl-4-[(piperidin-4-yloxy)methyl]quinoline CAS No. 252919-62-3

2-Methyl-4-[(piperidin-4-yloxy)methyl]quinoline

Cat. No. B8743153
CAS RN: 252919-62-3
M. Wt: 256.34 g/mol
InChI Key: GJNVPRGCHCIJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-[(piperidin-4-yloxy)methyl]quinoline is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-[(piperidin-4-yloxy)methyl]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-[(piperidin-4-yloxy)methyl]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

252919-62-3

Product Name

2-Methyl-4-[(piperidin-4-yloxy)methyl]quinoline

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

2-methyl-4-(piperidin-4-yloxymethyl)quinoline

InChI

InChI=1S/C16H20N2O/c1-12-10-13(11-19-14-6-8-17-9-7-14)15-4-2-3-5-16(15)18-12/h2-5,10,14,17H,6-9,11H2,1H3

InChI Key

GJNVPRGCHCIJCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)COC3CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To commercially available N-Boc-4-piperidinol (1.00 g, 5.0 mmol) in THF (50 mL) was added NaH (238 mg 60% oil dispersion) and after 25 min, 4-[(2-methyl-4-quinolinyl)methoxy]benzyl chloride (950 mg, 5.00 mmol). After 18 h, the reaction was quenched with water, the THF was removed by rotary evaporator, and the residue was extracted from water with 3×EtOAc. The combined organic extracts were dried over MgSO4, filtered, concentrated, and chromatographed on SiO2 using 40% EtOAc in hexane. Obtained 200 mg (11% yield) of desired product which was treated with TFA (2 mL) in DCM (5 mL) for 1 h. The solvents were removed by rotary evaporator and the product was obtained pure as a free base by extraction from aqueous NaHCO3 with EtOAc after drying over MgSO4, filtering, and concentrating in vacuo. MS found: (M+H)+=257.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
238 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step Two
Yield
11%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.